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Compound of Interest

Compound Name: 3,4,5-Trihydroxybenzoyl chloride

Cat. No.: B3051680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 3,4,5-trihydroxybenzoyl chloride, also known as galloyl chloride. This

compound is a key reagent in the synthesis of a wide range of biologically active molecules,

particularly polyphenol esters and amides with significant applications in pharmacology and

materials science.

Core Chemical Properties
3,4,5-Trihydroxybenzoyl chloride is a reactive acyl chloride derived from gallic acid. Its

trifunctional nature, combining the reactivity of an acyl chloride with the antioxidant and

chelating properties of a pyrogallol group, makes it a versatile building block in organic

synthesis.

Physicochemical Data
The quantitative physicochemical properties of 3,4,5-trihydroxybenzoyl chloride are

summarized in the table below. It is important to note that while some data is experimentally

derived, other values are based on computational predictions due to the compound's high

reactivity and limited isolated characterization in the literature.
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Property Value Source

Chemical Name
3,4,5-Trihydroxybenzoyl

chloride
-

Synonyms
Galloyl chloride, 3,4,5-

trihydroxybenzoic acid chloride
-

CAS Number 35388-10-4 [1]

Molecular Formula C₇H₅ClO₄ [2][3]

Molecular Weight 188.57 g/mol [2]

Appearance Solid (predicted) -

Boiling Point
441.1 ± 45.0 °C (at 760

mmHg, Predicted)
[4]

Density 1.696 ± 0.06 g/cm³ (Predicted) [4]

Flash Point 220.6 °C (Predicted) -

Solubility

Reacts with water and other

protic solvents. Soluble in

anhydrous, non-protic organic

solvents like THF, Dioxane.

-

Reactivity and Chemical Behavior
The chemical behavior of 3,4,5-trihydroxybenzoyl chloride is dominated by two key features:

the highly electrophilic acyl chloride group and the nucleophilic phenolic hydroxyl groups.

Acyl Chloride Reactivity: The carbonyl carbon is highly susceptible to nucleophilic attack. It

readily reacts with alcohols, phenols, amines, and water to form the corresponding esters,

amides, and the parent gallic acid. These reactions are typically rapid and exothermic, often

requiring base catalysis (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Phenolic Hydroxyl Reactivity: The three hydroxyl groups are acidic and can be deprotonated.

They are also prone to oxidation. In many synthetic applications, these groups are protected,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4900539.htm
https://www.echemi.com/produce/pr220728403903-3-4-5-trihydroxybenzoyl-chloride.html
https://pubchem.ncbi.nlm.nih.gov/compound/3_4_5-Trihydroxybenzoyl-chloride
https://www.echemi.com/produce/pr220728403903-3-4-5-trihydroxybenzoyl-chloride.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB4900539_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB4900539_EN.htm
https://www.benchchem.com/product/b3051680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


commonly as benzyl or silyl ethers, to prevent unwanted side reactions with the acyl chloride

or other reagents.

Spectroscopic Properties
Experimental spectroscopic data for isolated 3,4,5-trihydroxybenzoyl chloride is not widely

available in public databases. However, the expected spectral characteristics can be inferred

from its structure:

¹H NMR: A singlet would be expected for the two aromatic protons (H-2 and H-6) in a

symmetrical solvent. The three hydroxyl protons would appear as broad singlets, with

chemical shifts highly dependent on solvent and concentration.

¹³C NMR: Signals would be anticipated for the carbonyl carbon (~165-170 ppm), the four

distinct aromatic carbons (C1, C2/6, C3/5, C4), with the oxygen-substituted carbons

appearing at lower field.

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the acyl

chloride (~1750-1800 cm⁻¹), a broad O-H stretching band for the hydroxyl groups (~3200-

3600 cm⁻¹), and C=C stretching bands for the aromatic ring (~1580-1610 cm⁻¹).

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak

(M⁺) at m/z 188 for ³⁵Cl and 190 for ³⁷Cl isotopes, with a characteristic 3:1 isotopic ratio. A

prominent fragment would correspond to the loss of chlorine (M-Cl)⁺.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 3,4,5-
trihydroxybenzoyl chloride and its subsequent use in a typical acylation reaction. Note: Due

to the high reactivity of the unprotected hydroxyl groups with many chlorinating agents, the

synthesis is often performed on a protected precursor.

Protocol 1: Synthesis of 3,4,5-Tris(benzyloxy)benzoyl
chloride
This protocol is adapted from the synthesis of protected galloyl chloride derivatives and is a

common strategy to avoid side reactions.
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Materials:

3,4,5-Tris(benzyloxy)benzoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

Anhydrous toluene or dichloromethane (DCM)

Rotary evaporator

Nitrogen or Argon gas supply

Schlenk line or equivalent inert atmosphere setup

Procedure:

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux

condenser under an inert atmosphere (N₂ or Ar), suspend 3,4,5-tris(benzyloxy)benzoic acid

(1 equivalent) in anhydrous toluene or DCM.

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.

Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) to

the stirred suspension at room temperature.[5]

Heat the reaction mixture to reflux (for SOCl₂ in toluene, ~90 °C) or stir at room temperature

(for (COCl)₂ in DCM) for 2-4 hours. The reaction progress can be monitored by the cessation

of gas evolution (HCl and SO₂ or CO and CO₂).

Once the reaction is complete (the mixture becomes a clear solution), allow the flask to cool

to room temperature.

Remove the excess chlorinating agent and solvent under reduced pressure using a rotary

evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous

toluene twice.
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The resulting crude 3,4,5-tris(benzyloxy)benzoyl chloride, typically a solid or viscous oil, is

used immediately in the next step without further purification.

Protocol 2: Esterification using Galloyl Chloride
(General Procedure)
This protocol describes a typical application of a galloyl chloride derivative in the synthesis of a

gallate ester.

Materials:

Alcohol or Phenol (1 equivalent)

Crude 3,4,5-tris(benzyloxy)benzoyl chloride (1.1-1.2 equivalents)

Anhydrous pyridine or triethylamine (TEA)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Standard aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Dissolve the alcohol or phenol (1 equivalent) in anhydrous DCM or THF in a round-bottom

flask under an inert atmosphere.

Cool the solution to 0 °C using an ice bath.

Add anhydrous pyridine or TEA (1.5-2.0 equivalents) to the solution.

Dissolve the crude 3,4,5-tris(benzyloxy)benzoyl chloride (1.1-1.2 equivalents) in a minimal

amount of anhydrous DCM or THF and add it dropwise to the cooled, stirred solution of the

alcohol/phenol.
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Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water or 1M HCl.

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl

acetate or DCM).

Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to yield the desired protected

gallate ester.

If the final product requires free hydroxyl groups, the benzyl protecting groups can be

removed via catalytic hydrogenation (e.g., H₂, Pd/C).

Biological Relevance and Signaling Pathways
While 3,4,5-trihydroxybenzoyl chloride is a synthetic reagent, its derivatives, particularly

gallate esters like epigallocatechin gallate (EGCG), are renowned for their potent biological

activities.[6] These molecules modulate numerous intracellular signaling pathways, making

them a focus of drug development for cancer, inflammatory diseases, and neurodegenerative

disorders.

PI3K/Akt Signaling Pathway Modulation by EGCG
EGCG is a well-documented inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling

pathway, which is often hyperactivated in cancer cells, promoting survival and proliferation.[6]

[7][8][9] EGCG can suppress the phosphorylation and activation of Akt, leading to the induction

of apoptosis (programmed cell death) in cancer cells.[6][7]
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Caption: EGCG inhibits the PI3K/Akt pathway, reducing cell survival and promoting apoptosis.

Nrf2 Antioxidant Response Pathway Activation by Gallic
Acid
Gallic acid and its derivatives are potent antioxidants. One key mechanism of action is the

activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12]

[13] Under normal conditions, Nrf2 is bound to Keap1, which targets it for degradation.

Oxidative stress or the presence of activators like gallic acid disrupts this interaction, allowing

Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE)

and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-

1).[10][11]
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Caption: Gallic acid activates the Nrf2 antioxidant pathway by disrupting Keap1 binding.
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Conclusion
3,4,5-Trihydroxybenzoyl chloride is a valuable and highly reactive intermediate for the

synthesis of complex molecules in drug discovery and materials science. Its utility is derived

from the ability to introduce the biologically significant galloyl moiety onto various scaffolds. A

thorough understanding of its chemical properties, reactivity, and appropriate handling

procedures—particularly the need for anhydrous conditions and often, protection of the

hydroxyl groups—is critical for its successful application in research and development. The

biological activities of its derivatives, which modulate key cellular signaling pathways,

underscore the continued importance of this chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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